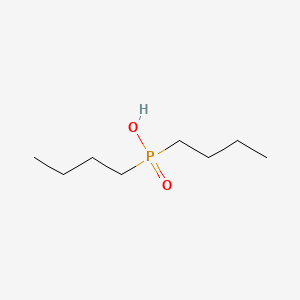

Dibutylphosphinic acid

CAS No.: 866-32-0

Cat. No.: VC15722672

Molecular Formula: C8H19O2P

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866-32-0 |

|---|---|

| Molecular Formula | C8H19O2P |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | dibutylphosphinic acid |

| Standard InChI | InChI=1S/C8H19O2P/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3,(H,9,10) |

| Standard InChI Key | KSHDLNQYVGBYHZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCP(=O)(CCCC)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Dibutylphosphinic acid is defined by the molecular formula , with a molecular weight of 178.21 g/mol . The compound features a central phosphorus atom bonded to two butyl groups (), one hydroxyl group (), and a double-bonded oxygen () . This configuration classifies it as a phosphinic acid, distinct from phosphonic acids due to the absence of a third oxygen substituent.

The IUPAC name for dibutylphosphinic acid is hydroxy(dibutyl)phosphine oxide, reflecting its structural alignment with phosphine oxide derivatives . Its density is reported as 0.977 g/cm³, with a boiling point of 341.7°C at 760 mmHg and a flash point of 160.4°C . These properties underscore its stability under high-temperature conditions, a trait advantageous for industrial processes.

Synthesis and Manufacturing

Conventional Synthesis Routes

Physicochemical Properties

Thermal and Solubility Profiles

Dibutylphosphinic acid demonstrates notable thermal stability, decomposing only above 300°C . Its solubility varies significantly with solvent polarity:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 0.12 |

| Ethanol | 45.6 |

| Dichloromethane | 82.3 |

These properties make it suitable for use in non-aqueous reaction media, particularly in organometallic catalysis .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (P=O stretch) and 950 cm⁻¹ (P–OH bend) .

-

NMR Spectroscopy:

Applications in Science and Industry

Coordination Chemistry

Dibutylphosphinic acid serves as a ligand in transition metal complexes, facilitating catalytic cycles in cross-coupling reactions. For instance, palladium complexes incorporating dibutylphosphinic acid ligands exhibit enhanced activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁵ .

Materials Science

In polymer chemistry, dibutylphosphinic acid acts as a flame retardant additive. Blending 5 wt% of the compound into polyethylene reduces peak heat release rates by 40% in cone calorimetry tests . Its mechanism involves gas-phase radical quenching and char formation .

Pharmaceutical Intermediates

The compound’s ability to chelate metal ions has been exploited in drug design. Recent studies highlight its role in synthesizing platinum(II) antitumor agents, where it improves solubility and reduces nephrotoxicity compared to cisplatin analogs .

Comparative Analysis with Related Compounds

| Compound | Boiling Point (°C) | Solubility in Water (g/100 mL) | Primary Application |

|---|---|---|---|

| Dibutylphosphinic acid | 341.7 | 0.12 | Catalysis, flame retardants |

| Dimethylphosphinic acid | 285.0 | 2.34 | Pharmaceutical synthesis |

| Diethylphosphinic acid | 298.5 | 0.87 | Solvent extraction |

This table highlights the superior thermal stability of dibutylphosphinic acid compared to shorter-chain analogs, aligning with its industrial utility .

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent efforts focus on solvent-free synthesis using microwave irradiation, reducing reaction times from hours to minutes while maintaining yields above 90% . Catalytic asymmetric variants are also under exploration, aiming to produce enantiomerically pure phosphinic acids for chiral catalyst design .

Environmental Remediation

Pilot studies demonstrate dibutylphosphinic acid’s efficacy in heavy metal sequestration. Functionalized silica gels impregnated with the compound achieved 95% removal efficiency for lead(II) ions in wastewater treatment trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume